molecular formula C18H20N4O2S B3013125 N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide CAS No. 900009-74-7

N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide

Cat. No.: B3013125
CAS No.: 900009-74-7
M. Wt: 356.44
InChI Key: YZBCLPFPSAPDSI-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a dihydrothiophene ring. The molecule is substituted at the 3-position with an oxamide bridge linked to a cyclopentyl group and at the 2-position with a phenyl moiety.

The compound’s synthesis and characterization likely employ crystallographic tools such as SHELX and WinGX/ORTEP for structural refinement and visualization . Its hydrogen-bonding patterns, critical for crystal packing and solubility, can be analyzed using graph-set theory, as described by Bernstein et al. .

Properties

IUPAC Name

N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c23-17(19-12-6-4-5-7-12)18(24)20-16-14-10-25-11-15(14)21-22(16)13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBCLPFPSAPDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved by cyclizing a suitable precursor, such as a thiophene derivative, under specific conditions. The cyclization reaction often requires the use of reagents like formic acid or triethyl orthoformate .

Once the thieno[3,4-c]pyrazole core is synthesized, it can be further functionalized to introduce the cyclopentyl and phenyl groups. This step may involve the use of various coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions .

Industrial Production Methods

Industrial production of N-cyclopentyl-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-cyclopentyl-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The thieno[3,4-c]pyrazole scaffold is a common feature among analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Functional Comparison of Thieno[3,4-c]pyrazole Derivatives
Compound Name Core Structure R1 Substituent R2 Substituent Biological Activity
Target Compound Thieno[3,4-c]pyrazole Oxamide (cyclopentyl) Phenyl Potential Autotaxin inhibition
4-Bromo-N-[2-(4-methoxyphenyl)-5-oxo-...]benzamide Thieno[3,4-c]pyrazole Benzamide (4-bromo) 4-Methoxyphenyl Unspecified
3,5-Dimethyl-N-(2-phenyl-4,6-dihydro...)benzamide Thieno[3,4-c]pyrazole Benzamide (3,5-dimethyl) Phenyl Unspecified
Patent Compound (WO 2022/003377) Thieno[3,4-c]pyrazole Acetamide derivatives Varied (e.g., alkyl, aryl) Autotaxin inhibition

Functional Group Impact

  • Oxamide vs.
  • Cyclopentyl Group : The bulky cyclopentyl substituent could influence steric interactions in enzyme-binding pockets, differentiating it from smaller groups like methoxy or methyl in analogs .
  • Phenyl vs. Methoxyphenyl : The 2-phenyl group in the target compound lacks electron-donating substituents (e.g., methoxy in ), which may alter electronic properties and metabolic stability.

Research Findings and Data Gaps

  • Crystallography : Structural studies of similar compounds rely on SHELX for refinement and WinGX/ORTEP for visualization, suggesting comparable methods for the target compound .
  • Patent Insights: The patent () implies that minor substituent changes (e.g., acetamide to oxamide) are strategic for optimizing autotaxin inhibition, though quantitative data (e.g., IC50 values) are unavailable.

Biological Activity

N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, biological effects, and potential therapeutic applications.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. These targets may include:

  • Enzymes : Inhibition or modulation of enzyme activity can lead to various biological responses.
  • Receptors : Binding to receptors can alter signaling pathways and cellular responses.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have demonstrated that it can induce apoptosis in various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical)12.5Induction of apoptosis via caspase activation
MCF-7 (breast)15.0Cell cycle arrest at G1 phase
A549 (lung)10.0Inhibition of proliferation

These findings suggest that the compound could be developed as a potential therapeutic agent for cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for selected bacteria are summarized below:

Microorganism MIC (µg/mL) Effectiveness
Staphylococcus aureus32Moderate inhibition
Escherichia coli16Strong inhibition
Pseudomonas aeruginosa64Weak inhibition

Case Studies

  • Case Study on Cancer Cell Lines :
    A study evaluated the effect of this compound on human leukemic cells. The results indicated significant cytotoxicity and apoptosis induction through mitochondrial pathway activation.
  • Antimicrobial Efficacy :
    Another study assessed the compound's antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated potent antibacterial activity and was effective in reducing bacterial load in vitro.

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